molecular formula C8H7N3O2 B1432531 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1522530-72-8

5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No. B1432531
M. Wt: 177.16 g/mol
InChI Key: LNTXTPZUGLUCLS-UHFFFAOYSA-N
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Description

“5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 177.16 . The compound is solid in physical form and is stored in a refrigerator .


Synthesis Analysis

Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .


Molecular Structure Analysis

The InChI code for “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is 1S/C8H7N3O2/c1-11-4-5 (8 (12)13)6-7 (11)10-3-2-9-6/h2-4H,1H3, (H,12,13) .


Chemical Reactions Analysis

The specific chemical reactions involving “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” are not clearly recognized .


Physical And Chemical Properties Analysis

“5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is a solid compound with a molecular weight of 177.16 . It is stored in a refrigerator .

Scientific Research Applications

Chemical Synthesis and Properties

  • Synthesis of Pyrrole and Pyrazine Derivatives

    5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a building block in synthesizing various pyrrole and pyrazine derivatives. Menges et al. (2013) explored the synthesis of pyrrolotriazepine derivatives using similar pyrrole compounds, demonstrating the potential of these compounds in creating diverse chemical structures (Menges, Sari, Abdullayev, Erdem, & Balcı, 2013).

  • Antibacterial Applications

    Some derivatives of 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid have shown antibacterial properties. Toja et al. (1986) synthesized 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which demonstrated antibacterial activity in vitro (Toja, Kettenring, Goldstein, & Tarzia, 1986).

  • Supramolecular Chemistry

    The compound's role in forming specific supramolecular synthons is significant. Vishweshwar et al. (2002) analyzed the x-ray crystal structures of similar pyrazinecarboxylic acids, providing insights into their potential for crystal engineering strategies (Vishweshwar, Nangia, & Lynch, 2002).

  • Formation in Non-enzymic Browning Reactions

    Milić and Piletić (1984) identified the formation of pyrazines, including derivatives of 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, in the browning reaction of glucose and aminobutyric acid, indicating its relevance in food chemistry (Milić & Piletić, 1984).

Applications in Medicinal Chemistry

  • Synthesis of Peptidomimetics

    Biitseva et al. (2015) demonstrated the synthesis of 5H-pyrrolo[3,4-b]pyrazine-based peptidomimetics, showing the compound's utility in developing peptide-like molecules for potential therapeutic applications (Biitseva, Rudenko, Hordiyenko, Omelchenko, & Arrault, 2015).

  • Antimicrobial Activity

    El-Kashef et al. (2018) synthesized new pyrazolo[3,4-b]pyrazine derivatives, including those related to 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid, and assessed their antimicrobial activities. Certain derivatives showed promising antibacterial and antifungal properties (El-Kashef, El‐Emary, Abdel-Mohsen, Mohamed, & Sayed, 2018).

  • Potential in Cancer Chemoprevention

    Navamal et al. (2002) synthesized compounds related to 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid as precursors for metabolites of the cancer chemopreventive oltipraz, indicating its potential role in cancer research (Navamal, McGrath, Stewart, Blans, Villamena, Zweier, & Fishbein, 2002).

Safety And Hazards

The compound has a GHS07 pictogram and the signal word is “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

Future Directions

Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds can be used to design and synthesize new leads to treat various diseases .

properties

IUPAC Name

5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-4-5(8(12)13)6-7(11)10-3-2-9-6/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTXTPZUGLUCLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=NC=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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